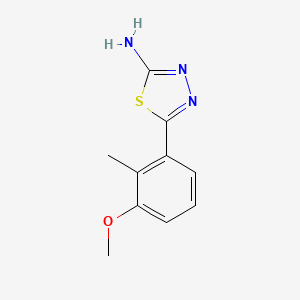
5-(3-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “MFCD22564133” is a chemical substance with unique properties and applications It is known for its specific molecular structure, which contributes to its reactivity and utility in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD22564133” involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursor chemicals under controlled temperatures and pressures. The process often involves the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to ensure the highest purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD22564133” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising quality. The use of advanced technologies, such as automated control systems and real-time monitoring, helps maintain the consistency and purity of the product.
化学反応の分析
Types of Reactions: “MFCD22564133” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the presence of functional groups.
Common Reagents and Conditions: The reactions involving “MFCD22564133” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of “MFCD22564133” depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
科学的研究の応用
“MFCD22564133” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and processes.
In biology, “MFCD22564133” is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
In medicine, “MFCD22564133” is explored for its therapeutic potential. It may have applications in the treatment of specific diseases or conditions, depending on its biological activity and mechanism of action.
In industry, “MFCD22564133” is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its properties make it suitable for use in formulations and as a component in manufacturing processes.
作用機序
The mechanism of action of “MFCD22564133” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
The pathways involved in the action of “MFCD22564133” depend on its specific structure and the nature of its interactions with biological molecules. These pathways may include signal transduction, metabolic processes, or gene expression regulation.
特性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
5-(3-methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-6-7(4-3-5-8(6)14-2)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
InChIキー |
KMYBXZYLLRCYPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)




![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)

![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)





![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)
